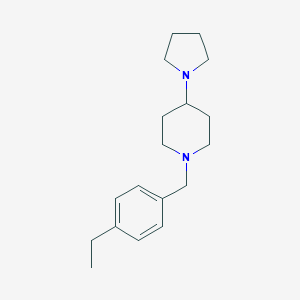
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as EBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
科学的研究の応用
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function. 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been investigated for its potential use as an antidepressant and anxiolytic agent.
作用機序
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a selective dopamine transporter (DAT) inhibitor. It binds to the DAT protein and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This mechanism is similar to that of cocaine and other psychostimulant drugs.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has been shown to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in improved cognitive function, motor control, and mood regulation. 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its specificity for the DAT protein. This allows researchers to selectively manipulate dopamine signaling without affecting other neurotransmitter systems. However, one limitation is that 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to maintain consistent levels of the compound in the brain.
将来の方向性
There are several potential future directions for research on 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. Another direction is the investigation of the long-term effects of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine on dopamine signaling and neuronal function. Additionally, 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine could be studied in combination with other drugs to determine its potential as a therapeutic agent for various neurological disorders.
合成法
The synthesis of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 4-ethylbenzyl chloride with 1-pyrrolidine to form 1-(4-ethylbenzyl)-1-pyrrolidin-4-yl chloride. This intermediate is then reacted with piperidine to yield 1-(4-ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
製品名 |
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C18H28N2 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-[(4-ethylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-16-5-7-17(8-6-16)15-19-13-9-18(10-14-19)20-11-3-4-12-20/h5-8,18H,2-4,9-15H2,1H3 |
InChIキー |
GPPSIDWCTTVRGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)

